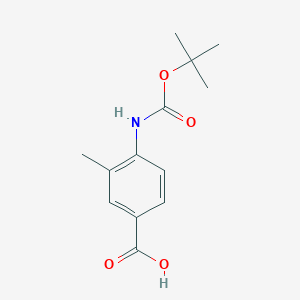

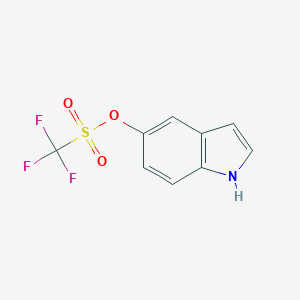

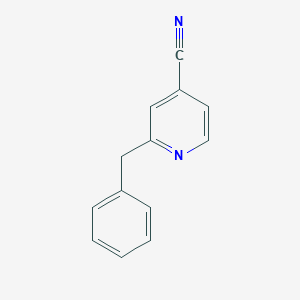

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a series of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiols were synthesized and investigated . The chemical names of the compounds were given in accordance with the IUPAC nomenclature .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using various physical-chemical methods of analysis . For example, the structure of 5-(3-fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol and its derivatives were confirmed .Applications De Recherche Scientifique

-

Synthetic Cathinones in Forensic Toxicology

- Synthetic cathinones are one of the most numerous and widespread groups among novel psychoactive substances (NPS). They pose a significant threat to the health and lives of their users .

- The methods of application involve various online databases such as PubMed, Google Scholar, and databases of government agencies including those involved in early warning systems .

- The results of the study identified 29 synthetic cathinones that have been detected for the first time from early 2019 to mid-2022 .

-

Biological Potential of Indole Derivatives

- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

- The methods of application involve the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The results of the study revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

-

Development of New Antimicrobial Agents

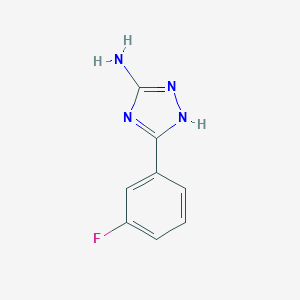

- The 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety, is suggested as a possible scaffold for the further development of new antimicrobial agents .

- The methods of application involve the synthesis of new compounds using the 1,2,4-triazole-5-thione core, with a 3-fluorophenyl moiety .

- The results of the study suggest that these new compounds could have multiple mechanisms of action, which would be beneficial to the prevention of possible development of resistant forms .

-

Synthesis and Biological Evaluation of New Schiff Bases

- This study focused on the synthesis and biological evaluation of new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .

- The methods of application involved obtaining new derivatives of the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .

- The results of the study showed that several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

-

Anti-inflammatory Activities of Chalcones of Indole

- This study elaborated on the anti-inflammatory activities of chalcones of indole against carrageenan-induced edema in albino rats .

- The methods of application involved the synthesis of various scaffolds of indole for screening different pharmacological activities .

- The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol .

- Antiviral Activity

- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- The methods of application involved the preparation of 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives .

- The results of the study showed that compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 µmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Safety And Hazards

Propriétés

IUPAC Name |

5-(3-fluorophenyl)-1H-1,2,4-triazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-3-1-2-5(4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDZOXXNHEDMHEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=NN2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396139 |

Source

|

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Fluorophenyl)-4H-1,2,4-triazol-3-amine | |

CAS RN |

502685-67-8 |

Source

|

| Record name | 5-(3-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B175523.png)